molecular formula C11H14F3NO3 B2625855 Tert-butyl 4-oxo-5-(trifluoromethyl)-2,3-dihydropyridine-1-carboxylate CAS No. 1667744-92-4

Tert-butyl 4-oxo-5-(trifluoromethyl)-2,3-dihydropyridine-1-carboxylate

Cat. No.: B2625855
CAS No.: 1667744-92-4
M. Wt: 265.232
InChI Key: PUMGVNOPDNGARZ-UHFFFAOYSA-N
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Description

Tert-butyl 4-oxo-5-(trifluoromethyl)-2,3-dihydropyridine-1-carboxylate is a chemical compound with the molecular formula C11H14F3NO3. It is a white solid with a molecular weight of 265.23 g/mol . This compound is part of the pyridine family, which is known for its diverse applications in pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-oxo-5-(trifluoromethyl)-2,3-dihydropyridine-1-carboxylate typically involves the reaction of a pyridine derivative with tert-butyl acetate and trifluoromethylating agents under controlled conditions . The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-oxo-5-(trifluoromethyl)-2,3-dihydropyridine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include pyridine N-oxides, alcohol derivatives, and various substituted pyridines, depending on the reaction conditions and reagents used .

Scientific Research Applications

Tert-butyl 4-oxo-5-(trifluoromethyl)-2,3-dihydropyridine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 4-oxo-5-(trifluoromethyl)-2,3-dihydropyridine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its observed biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, reducing inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the tert-butyl ester and trifluoromethyl groups enhances its stability and lipophilicity, making it a valuable compound for various applications .

Properties

IUPAC Name

tert-butyl 4-oxo-5-(trifluoromethyl)-2,3-dihydropyridine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F3NO3/c1-10(2,3)18-9(17)15-5-4-8(16)7(6-15)11(12,13)14/h6H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUMGVNOPDNGARZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=O)C(=C1)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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